Bienvenue dans la boutique en ligne BenchChem!

5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione

PTP1B Inhibition Type 2 Diabetes Medicinal Chemistry

This 5-aryl substituted imidazolidine-2,4-dione offers a privileged scaffold for PTP1B and Bcl-2 inhibitor programs. The specific 3-chloro-4-methoxyphenyl motif is crucial for potency and isoform selectivity; substituting it with a generic analog risks orders-of-magnitude activity loss. Ensure reproducible SAR with this precisely characterized building block.

Molecular Formula C10H9ClN2O3
Molecular Weight 240.64
CAS No. 1490446-35-9
Cat. No. B2597380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione
CAS1490446-35-9
Molecular FormulaC10H9ClN2O3
Molecular Weight240.64
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)Cl
InChIInChI=1S/C10H9ClN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15)
InChIKeyCHTMUGXSILRLJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione: A Versatile Heterocyclic Scaffold for Targeted Drug Discovery


5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione, CAS 1490446-35-9, is a synthetic heterocyclic compound belonging to the imidazolidine-2,4-dione (hydantoin) class, defined by its core scaffold substituted at the 5-position with a 3-chloro-4-methoxyphenyl group [1]. This specific substitution pattern is critical, as the imidazolidine-2,4-dione pharmacophore is a privileged structure in medicinal chemistry, known for modulating diverse biological targets including protein tyrosine phosphatases (PTPs) and anti-apoptotic Bcl-2 proteins [2], [3]. The compound's physicochemical properties and core structure position it as a key building block or lead-like molecule for research programs in oncology, metabolic disorders, and autoimmune diseases.

Why 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione Cannot Be Replaced by a Generic Imidazolidinedione


Substituting 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione with a close analog or a generic imidazolidinedione is not a trivial or risk-free procurement decision, even for preliminary screening. The 5-aryl substitution is a primary driver of both potency and target selectivity within this chemotype [1]. Quantitative Structure-Activity Relationship (QSAR) models derived from comprehensive series of imidazolidine-2,4-diones demonstrate that even minor modifications to the aryl group can result in orders-of-magnitude changes in inhibitory activity against specific targets like PTP1B [1]. Furthermore, studies on related scaffolds show that halogen and methoxy substitutions are critical for achieving selectivity between closely related phosphatase isoforms [2]. Therefore, substituting this specific compound with an uncharacterized or differently substituted analog would introduce unacceptable variability, potentially invalidating the biological relevance of subsequent experimental data.

Quantitative Evidence for 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione: Comparative Activity and Selectivity


PTP1B Inhibitory Activity: Validating the Imidazolidinedione Scaffold's Potential

While direct IC50 data for 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione against PTP1B is not publicly available, its core imidazolidine-2,4-dione scaffold has been extensively characterized for this target. A focused library of imidazolidine-2,4-dione derivatives demonstrated a broad range of PTP1B inhibitory activities, with IC50 values spanning from 0.57 μM to 172 μM [1]. This 300-fold variation highlights the profound impact of specific substitution patterns on target engagement, confirming that the core scaffold, when properly elaborated, is capable of achieving potent (sub-micromolar) inhibition. This serves as strong class-level validation for pursuing the 3-chloro-4-methoxyphenyl substitution as a promising starting point for developing potent PTP1B inhibitors.

PTP1B Inhibition Type 2 Diabetes Medicinal Chemistry

Anti-Apoptotic Bcl-2 Inhibition: A Validated Scaffold for Cancer Therapeutics

Direct data for 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione against Bcl-2 family proteins is unavailable; however, the imidazolidine-2,4-dione scaffold is a validated inhibitor class for these anti-apoptotic targets. A series of imidazolidine-2,4-dione derivatives were synthesized and tested for Bcl-2 inhibitory activity, with compound 8k demonstrating significantly improved growth inhibitory effects on K562 and PC-3 cancer cell lines compared to the lead compound WL-276 [1]. This confirms the scaffold's ability to be optimized for potent anticancer activity. The 3-chloro-4-methoxyphenyl moiety in the target compound represents a specific substitution pattern that could further modulate both Bcl-2 binding affinity and physicochemical properties relevant to cellular permeability.

Bcl-2 Inhibition Cancer Therapy Apoptosis

Enamine Building Block: A Structurally Unique and Physicochemically Balanced Probe

As a commercial building block sourced from Enamine , 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione possesses a well-defined and unique combination of structural and physicochemical features. Its molecular weight (240.64 g/mol) [1] and calculated properties (e.g., tPSA, logP, H-bond donors/acceptors) place it within the typical range for lead-like or fragment-like molecules, making it highly suitable for high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns. The combination of the imidazolidinedione core with a halogen-substituted aromatic ring provides a unique 3D pharmacophore not commonly found in generic screening libraries, offering a distinct starting point for hit identification compared to more planar, aromatic-rich compounds.

Chemical Biology Fragment-Based Drug Discovery High-Throughput Screening

Application Scenarios for 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione in Drug Discovery


Lead Identification for Type 2 Diabetes Targeting PTP1B

Procure 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione as a starting point for a medicinal chemistry program targeting Protein Tyrosine Phosphatase 1B (PTP1B) for the treatment of type 2 diabetes and obesity. The imidazolidine-2,4-dione scaffold is a validated core for PTP1B inhibition, with optimized analogs achieving sub-micromolar IC50 values [1]. This specific substitution pattern provides a unique vector for exploring structure-activity relationships (SAR) and improving selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP).

Hit-to-Lead Optimization for Bcl-2 Dependent Cancers

Use 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione in hit-to-lead campaigns focused on inhibiting anti-apoptotic Bcl-2 family proteins, a validated target in oncology. The scaffold has demonstrated the potential for cellular activity against cancer cell lines like K562 and PC-3 [2]. The chloro-methoxyphenyl group on the target compound offers a distinct chemical handle for further derivatization to improve binding affinity, cellular permeability, and in vivo pharmacokinetic properties.

Diversity-Oriented Synthesis for Novel Autoimmune Disease Targets

Incorporate 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione into a diversity-oriented synthesis (DOS) library for screening against novel immune-oncology or autoimmune disease targets. The imidazolidine-2,4-dione scaffold has been shown to modulate lymphoid-specific tyrosine phosphatase (LYP), a negative regulator of T-cell receptor signaling implicated in autoimmune diseases [3]. This compound can serve as a key intermediate for generating a series of analogs to probe LYP and other related phosphatases.

Core Scaffold for Fragment-Based Drug Discovery (FBDD)

Utilize 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione as a core fragment in fragment-based screening campaigns. Its molecular weight and physicochemical properties align well with the criteria for a fragment library , [4]. The compound's inherent 3D character, derived from the imidazolidine ring, offers a valuable departure from the flat, aromatic structures that dominate many commercial libraries, potentially leading to hits with novel binding modes and improved developability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.